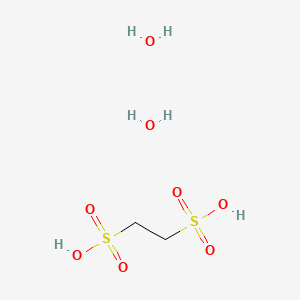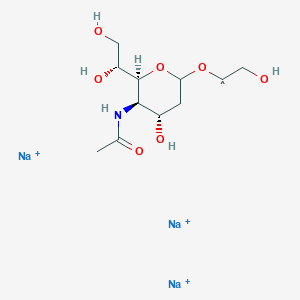
1,2-Ethanedisulfonic Acid Dihydrate
概要
説明
1,2-Ethanedisulfonic Acid Dihydrate is a chemical compound with the molecular formula C2H10O8S2 . It is a diprotic sulfonic acid, making it a very strong acid . When used in pharmaceutical formulations, the salts with the active ingredient are known as edisylates .
Synthesis Analysis
The synthesis of this compound involves the displacement reaction of 1,2-dichloroethane with sodium sulfite . The resulting product is the disodium salt of ethanedisulfonic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C2H10O8S2 . The average mass of the molecule is 226.226 Da .Physical And Chemical Properties Analysis
This compound appears as off-white to greyish-beige crystals and powder . It has a melting point of 111-112°C for the dihydrate form . It is somewhat soluble in anhydrous ether and very soluble in dioxane .科学的研究の応用
Chemical Reagent in Synthesis
1,2-Ethanedisulfonic acid dihydrate is utilized as an electrophilic reagent in chemical synthesis, particularly in the preparation of heterocyclic systems like dihydro-1,4-dithiino substituted aromatics. This application demonstrates its utility in creating new chemical compounds with potential applications in various fields of research (Allared et al., 2001).
Inhibition of Biochemical Processes
In biochemistry, 1,2-Ethanedisulfonic acid and its analogs have been shown to inhibit the oxidation of succinate in the succinic oxidase system. This suggests its potential as a biochemical tool for studying enzymatic pathways and metabolic processes (Tietze & Klotz, 1952).
Crystal Structure Analysis
The crystal structure of this compound has been determined using X-ray diffraction techniques, providing insights into its ionic form and geometric properties. Such structural analyses are crucial in the field of material science and crystallography (Sartori et al., 1994).
Metabolic Studies in Microbiology
This compound has been studied in the context of microbial metabolism, particularly in the anaerobic bacterium Clostridium glycolicum. Understanding how bacteria metabolize such compounds can have applications in environmental science and biotechnology (Hartmanis & Stadtman, 1986).
Catalysis Research
The compound has been explored for its role in catalysis, particularly in reactions like etherification and dehydration. Such studies are significant in the development of new catalysts and industrial processes (Sow et al., 2005).
Photovoltaic Applications
In the field of renewable energy, this compound has been applied to modify TiO2 films in dye-sensitized solar cells. This modification improves the efficiency of solar cells by reducing the back reaction between electrons and ions, highlighting its potential in energy research (Kim et al., 2020).
Biomaterials Development
It has been used in synthesizing novel citrate-based polymers like poly-(1,2-ethanediol citrate), with potential applications in tissue engineering and cell scaffold fabrication. This illustrates its role in the development of new biomaterials for medical applications (Howis et al., 2022).
Acidity and Chemical Behavior Studies
Studies on the acidity and chemical behavior of this compound contribute to the understanding of its properties and potential applications in various chemical reactions and processes (Behr & Kestner, 1982).
Safety and Hazards
作用機序
Target of Action
1,2-Ethanedisulfonic Acid Dihydrate is a diprotic sulfonic acid . It’s a strong acid with pKa values of -1.46 and -2.06
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body
Result of Action
It is used in pharmaceutical formulations, where the salts with the active ingredient are known as edisylates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is soluble in water and alcohol, but insoluble in non-polar solvents . It should be stored in a dry, ventilated, and light-protected place, away from oxidants and flammable substances . It has corrosive irritability, and skin contact can cause allergic reactions .
生化学分析
Biochemical Properties
1,2-Ethanedisulfonic Acid Dihydrate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to form salts with active pharmaceutical ingredients, enhancing their solubility and stability . The compound’s strong acidic nature allows it to participate in proton transfer reactions, which are crucial in many metabolic pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their conformation and activity, thereby impacting cellular functions . Additionally, its strong acidic properties can alter the pH of the cellular environment, further influencing cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with certain enzymes can result in the formation of enzyme-inhibitor complexes, thereby reducing the enzyme’s activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been shown to affect cellular function, with potential impacts on cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as tissue damage and inflammation . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s strong acidic properties enable it to participate in proton transfer reactions, which are essential in various metabolic processes . Additionally, it can influence metabolic flux and metabolite levels by altering enzyme activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and stability are also influenced by its interactions with these transporters and proteins.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or lysosomes . These localizations can impact the compound’s function and its interactions with other biomolecules.
特性
IUPAC Name |
ethane-1,2-disulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUSEBCDAKBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)S(=O)(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721064 | |
| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5982-56-9 | |
| Record name | 1,2-Ethanedisulfonic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ETHANEDISULFONIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J653YP17S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-Ethanedisulfonic Acid Dihydrate interact with paracetamol, and what are the implications for pharmaceutical properties?
A1: The research demonstrates that this compound (EDSA) acts as a strong acid, readily donating protons to form salts with paracetamol, a weakly basic drug []. This interaction leads to the formation of a new crystalline solid form, specifically an amide salt, characterized by ionic interactions between the sulfonate group of EDSA and the protonated amino group of paracetamol [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B1425419.png)

amine](/img/structure/B1425421.png)

![1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1425424.png)





